![molecular formula C12H17FO2 B2453042 2-(4-Fluoro-2-methylphenyl)-2-propoxyethan-1-ol CAS No. 2138274-14-1](/img/structure/B2453042.png)
2-(4-Fluoro-2-methylphenyl)-2-propoxyethan-1-ol
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound 2-(4-Fluoro-2-methylphenyl)-2-propoxyethan-1-ol and its derivatives have been extensively researched for their medicinal chemistry applications. For instance, pyrimidine derivatives incorporating a similar structure were synthesized and evaluated for their analgesic and anti-inflammatory activities. The study found that the nature of the substituent played a significant role in enhancing these activities, with chlorophenyl substitution exhibiting potent effects (Muralidharan et al., 2019).
Structural and Molecular Studies
There have been several structural and molecular studies focusing on derivatives or similar compounds to 2-(4-Fluoro-2-methylphenyl)-2-propoxyethan-1-ol. For example, the synthesis and molecular structure determination of a compound with a similar fluoro-methylphenyl structure was carried out using X-ray diffraction, revealing insights into its solid-state and gas phase structural aspects (Thandra et al., 2020).
Chemical Synthesis and Characterization
Research on the chemical synthesis and characterization of related compounds has been a significant focus. Studies include the synthesis of fluorinated chirons, examining the reactions and product structure elucidation, which can be integral for developing new materials or drugs (Arnone et al., 1995).
Crystallography and Material Science
In the field of material science, particularly crystallography, there has been interest in compounds with fluoro-phenyl structures for their potential in creating new materials. Studies have involved the synthesis and crystal structure analysis of such compounds, providing valuable information for material science applications (Li et al., 2015).
properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-2-propoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-3-6-15-12(8-14)11-5-4-10(13)7-9(11)2/h4-5,7,12,14H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRJFNCTWSOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CO)C1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methylphenyl)-2-propoxyethan-1-ol |
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